Midazolam 2,5-Dioxide-d6
CAS No.: 1215321-98-4
Cat. No.: VC18020210
Molecular Formula: C18H13ClFN3O2
Molecular Weight: 363.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215321-98-4 |
|---|---|
| Molecular Formula | C18H13ClFN3O2 |
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | 8-chloro-3,4,4-trideuterio-6-(2-fluorophenyl)-2,5-dioxido-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepine-2,5-diium |
| Standard InChI | InChI=1S/C18H13ClFN3O2/c1-11-21(24)9-13-10-22(25)18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3/i1D3,9D,10D2 |
| Standard InChI Key | WBIWFQPWSUQUEA-PKRPFQJCSA-N |
| Isomeric SMILES | [2H]C1=C2C([N+](=C(C3=C(N2C(=[N+]1[O-])C([2H])([2H])[2H])C=CC(=C3)Cl)C4=CC=CC=C4F)[O-])([2H])[2H] |
| Canonical SMILES | CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=[N+](C2)[O-])C4=CC=CC=C4F)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Midazolam 2,5-Dioxide-d6 is systematically named as 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a] benzodiazepine-2,5-dioxide-d6. Its molecular formula is , with a molecular weight of 363.11 g/mol . The deuterium atoms are positioned at specific sites to minimize metabolic interference, ensuring the compound’s utility as a stable isotopic tracer. Key structural features include:
-
A benzodiazepine core fused with an imidazo ring.
-
A 2-fluorophenyl group at position 6 and a chlorine atom at position 8.
-
Two oxygen atoms forming the 2,5-dioxide configuration.
Table 1: Key Chemical Properties of Midazolam 2,5-Dioxide-d6
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 363.11 g/mol | |
| Deuterium Substitution | 6 positions (d6) | |
| CAS Registry Number | Not publicly disclosed |
Synthesis and Manufacturing Processes
The synthesis of Midazolam 2,5-Dioxide-d6 builds upon established methodologies for non-deuterated midazolam, with modifications to introduce deuterium at specific stages. A patented process for midazolam production (US5831089A) outlines two critical pathways :
Pathway A: Nitroolefin Reduction and Cyclization
-
Nitroolefin Formation: The amino benzophenone precursor undergoes nitration to form a nitro-nitrone intermediate, which is reduced to an amine.
-
Benzodiazepine Formation: The amine intermediate cyclizes to yield 8-chloro-3,4-dihydro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a]benzodiazepine (VI).
-
Oxidation: Compound VI is oxidized using tetra-n-propylammonium perruthenate (TPAP) in the presence of molecular sieves (4 Å) to produce midazolam .
For the deuterated variant, deuterium incorporation occurs during the synthesis of intermediates. For example, Midazolam Acetoxymethyl 2,5-Dioxide-d5 (a related compound) is synthesized using deuterated acetoxymethyl groups, suggesting analogous deuteration steps for Midazolam 2,5-Dioxide-d6 .
Table 2: Key Reaction Conditions for Midazolam Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitroolefin Reduction | Catalytic hydrogenation (H₂/Pd) | ~90% | |
| TPAP Oxidation | TPAP, molecular sieves, 30–40°C | ~58% |
Analytical and Pharmacological Applications
Role as an Isotopic Tracer
Midazolam 2,5-Dioxide-d6 is primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify midazolam and its metabolites in biological matrices. Its deuterated structure minimizes ion suppression and enhances detection specificity, enabling accurate pharmacokinetic profiling . Studies by Galetin et al. and Uchaipichat et al. have utilized deuterated midazolam derivatives to investigate cytochrome P450-mediated metabolism, particularly the role of CYP3A4/5 enzymes in hydroxylation pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume